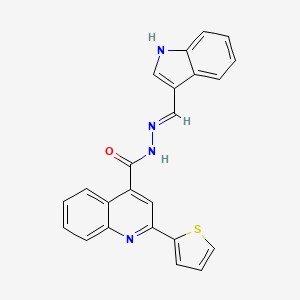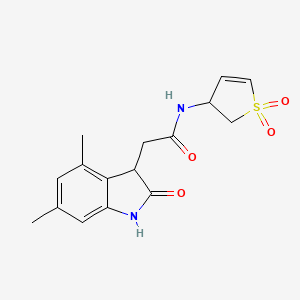![molecular formula C25H41N3O4 B5996626 1-[4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5996626.png)
1-[4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a piperazine ring, a morpholine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of cyclohexylamine with piperazine to form 4-cyclohexylpiperazine.
Methoxyphenyl Group Introduction:
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through a cyclization reaction.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxyphenyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules.
Industrial Applications: It is also explored for its potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly by acting on receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is known to influence signal transduction pathways involved in neurological functions .
Comparison with Similar Compounds
1-[4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also studied for its potential as an acetylcholinesterase inhibitor.
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Properties
IUPAC Name |
1-[4-[(4-cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O4/c1-30-25-17-21(18-26-9-11-28(12-10-26)22-5-3-2-4-6-22)7-8-24(25)32-20-23(29)19-27-13-15-31-16-14-27/h7-8,17,22-23,29H,2-6,9-16,18-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVZWFZKHRCBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCCC3)OCC(CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5996546.png)
![4-chloro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B5996559.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B5996566.png)
![(4-chloro-3-fluorobenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5996570.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide](/img/structure/B5996581.png)
![6-[(3-methoxybenzyl)oxy]-1-(2-phenylethyl)-4-(1,3-thiazol-5-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B5996585.png)

![ETHYL 4-METHYL-5-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5996601.png)
![1-(cyclohexylmethyl)-N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5996606.png)
![4-[(benzyloxy)methyl]-3-methyl-1-propyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5996634.png)
![N-benzyl-N-methyl-3-{[(1-phenylethyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5996642.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-pyridinyl)acetamide](/img/structure/B5996646.png)
![N,N-dimethyl-1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B5996652.png)
